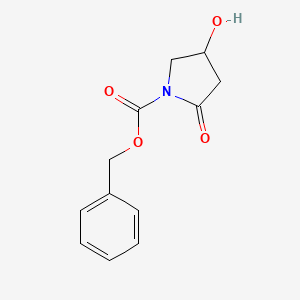
Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃NO₄ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-hydroxy-2-oxopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Benzyl 4-oxo-2-oxopyrrolidine-1-carboxylate.
Reduction: Benzyl 4-hydroxy-2-hydroxypyrrolidine-1-carboxylate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit the activity of histone deacetylases by binding to their active sites, thereby affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-oxo-2-oxopyrrolidine-1-carboxylate
- Benzyl 4-hydroxy-2-hydroxypyrrolidine-1-carboxylate
- Benzyl 4-oxo-1-piperidinecarboxylate
Uniqueness
Benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl and a carbonyl group on the pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity as an enzyme inhibitor or receptor ligand sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c14-10-6-11(15)13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
Clave InChI |
ABTKQISAPAZLRM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
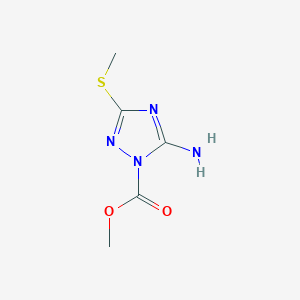
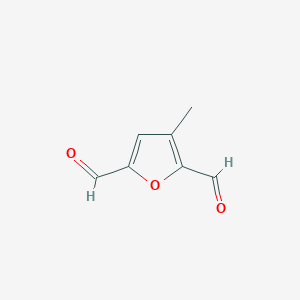
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)

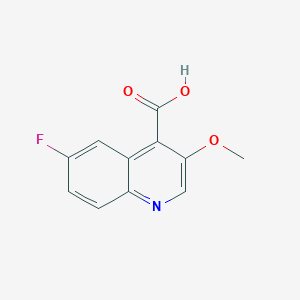
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
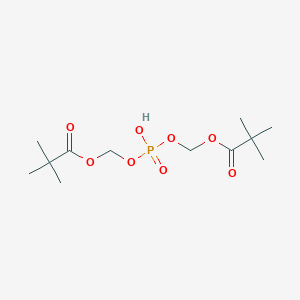
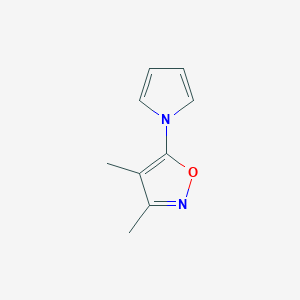
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)

![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
